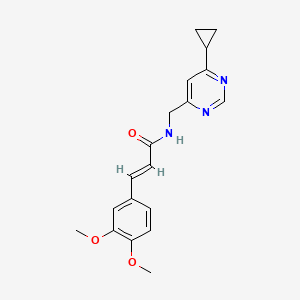
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of 6-cyclopropylpyrimidine derivatives with 3-(3,4-dimethoxyphenyl)acrylamide. The reaction conditions often include the use of specific catalysts and controlled environments to optimize yield and purity.
Synthetic Route Overview
- Starting Materials : 6-Cyclopropylpyrimidine and 3-(3,4-dimethoxyphenyl)acrylamide.
- Catalysts : Commonly used catalysts include Lipozyme® TL IM.
- Conditions : Optimal conditions involve a substrate molar ratio of 1:2 at approximately 45°C for about 40 minutes.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains by inhibiting fatty acid biosynthesis enzymes, which are crucial for bacterial growth and survival.
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of specific pathways that lead to cell cycle arrest and programmed cell death.
The mechanism through which this compound exerts its biological effects can be summarized as follows:
- Target Interaction : The compound interacts with key molecular targets such as enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It modulates cellular signaling pathways that regulate cell proliferation and survival.
- Disruption of Cellular Integrity : The interaction with ergosterol in fungal membranes disrupts cell wall integrity, leading to cell death.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide | Contains a sulfonamide group | Moderate antimicrobial activity |
| N-(2-arylmethylthio)phenylsulfonyl)cinnamamide | Features a thioether linkage | Limited antifungal properties |
| This compound | Unique cyclopropyl and pyrimidine moieties | Enhanced antimicrobial and anticancer properties |
Case Studies
Several case studies have documented the biological evaluations of this compound:
- Study on Antioxidant Properties : A study demonstrated that derivatives similar to this compound exhibited potent antioxidant effects by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress .
- Anticancer Efficacy in Cell Lines : In vitro experiments showed that the compound significantly reduced viability in cancer cell lines compared to controls, indicating its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-7-3-13(9-18(17)25-2)4-8-19(23)20-11-15-10-16(14-5-6-14)22-12-21-15/h3-4,7-10,12,14H,5-6,11H2,1-2H3,(H,20,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXZIXHJWUPJDK-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














